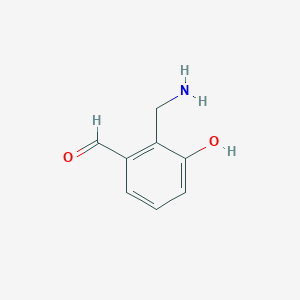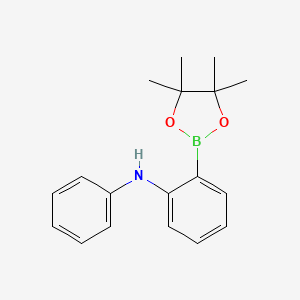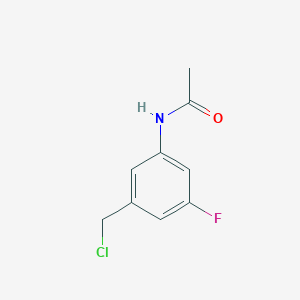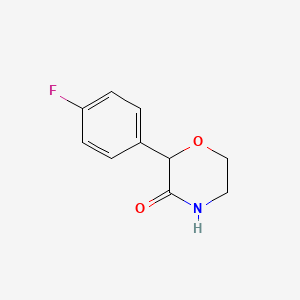
2-(Aminomethyl)-3-hydroxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)-3-hydroxybenzaldehyde is an organic compound with the molecular formula C8H9NO2 It features a benzene ring substituted with an aminomethyl group (-CH2NH2) and a hydroxyl group (-OH) at the 3-position, and an aldehyde group (-CHO) at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3-hydroxybenzaldehyde can be achieved through several methods. One common approach involves the reaction of 3-hydroxybenzaldehyde with formaldehyde and ammonia in the presence of a catalyst. This reaction typically proceeds under mild conditions, such as room temperature and atmospheric pressure, and yields the desired product with good efficiency .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more advanced techniques to ensure high purity and yield. These methods could include continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminomethyl)-3-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 2-(Aminomethyl)-3-hydroxybenzoic acid.
Reduction: 2-(Aminomethyl)-3-hydroxybenzyl alcohol.
Substitution: 2-(Aminomethyl)-3-chlorobenzaldehyde.
Applications De Recherche Scientifique
2-(Aminomethyl)-3-hydroxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of polymers and materials with unique properties, such as enhanced thermal stability and mechanical strength
Mécanisme D'action
The mechanism by which 2-(Aminomethyl)-3-hydroxybenzaldehyde exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. For example, it could act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The aminomethyl and hydroxyl groups play crucial roles in these interactions, forming hydrogen bonds or participating in nucleophilic attacks .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Aminomethyl)-4-hydroxybenzaldehyde: Similar structure but with the hydroxyl group at the 4-position.
2-(Aminomethyl)-3-methoxybenzaldehyde: Similar structure but with a methoxy group (-OCH3) instead of a hydroxyl group.
2-(Aminomethyl)-3-hydroxybenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
Uniqueness
2-(Aminomethyl)-3-hydroxybenzaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The combination of an aminomethyl group, hydroxyl group, and aldehyde group in a single molecule allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propriétés
Formule moléculaire |
C8H9NO2 |
|---|---|
Poids moléculaire |
151.16 g/mol |
Nom IUPAC |
2-(aminomethyl)-3-hydroxybenzaldehyde |
InChI |
InChI=1S/C8H9NO2/c9-4-7-6(5-10)2-1-3-8(7)11/h1-3,5,11H,4,9H2 |
Clé InChI |
WWXJILFIUYJIIZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)O)CN)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[6-(Methoxycarbonyl)-4-methylpyridin-2-YL]acetic acid](/img/structure/B14851189.png)


![1-[4-(4-Amino-2-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B14851202.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole](/img/structure/B14851206.png)


![Tert-butyl 3-[6-(difluoromethoxy)pyridin-3-yl]prop-2-enoate](/img/structure/B14851228.png)
